molecular formula C8H6N2S3 B1677276 Oltipraz CAS No. 64224-21-1

Oltipraz

Cat. No.: B1677276
CAS No.: 64224-21-1
M. Wt: 226.3 g/mol
InChI Key: CKNAQFVBEHDJQV-UHFFFAOYSA-N
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Description

Oltipraz (4-methyl-5-(2-pyrazinyl)-1,2-dithiole-3-thione) is a synthetic organosulfur compound initially developed as an antischistosomal agent in the 1980s . It demonstrated high efficacy (>90% cure rates) against Schistosoma mansoni but was discontinued due to side effects like fingertip paresthesia and photosensitivity . Subsequent research revealed its chemopreventive properties, particularly against aflatoxin B1 (AFB1)-induced hepatocarcinogenesis and azoxymethane (AOM)-induced colon cancer in rodent models . This compound modulates xenobiotic metabolism by inhibiting phase I enzymes (e.g., CYP1A2, CYP3A4) and inducing phase II enzymes (e.g., glutathione S-transferases [GSTs], NAD(P)H:quinone oxidoreductase 1 [NQO1]), thereby enhancing detoxification of carcinogens like AFB1-8,9-oxide . However, gastrointestinal disturbances and transient hepatic irregularities were noted in human studies .

Preparation Methods

Synthetic Routes:: Oltipraz can be synthesized through various routes. One common method involves the condensation of 2,3-dimercapto-1-propanol with 1,2-dichloroethane . The reaction proceeds via thiol-disulfide exchange, resulting in the formation of this compound .

Industrial Production:: While this compound is primarily studied in research settings, its industrial-scale production methods are not widely documented. Further research is needed to explore large-scale synthesis and manufacturing processes.

Chemical Reactions Analysis

Reactivity:: Oltipraz undergoes several types of reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: Reduction of the disulfide bond yields the active compound.

    Substitution: this compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions::

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Substitution: Alkyl halides or other electrophiles.

Major Products:: The major product of this compound reduction is the active form, which plays a crucial role in its biological effects.

Scientific Research Applications

Cancer Chemoprevention

Oltipraz has been extensively studied for its chemopreventive properties against various types of cancer.

Mechanism of Action:

  • This compound induces Phase II detoxification enzymes, which play a crucial role in the metabolism and elimination of carcinogens. This mechanism is particularly relevant in the context of aflatoxin exposure, where this compound has shown a significant reduction in aflatoxin-DNA adducts, a biomarker for liver cancer risk .

Case Studies:

  • In a Phase II clinical trial conducted in China, this compound demonstrated efficacy in reducing aflatoxin exposure among individuals at high risk for hepatocellular carcinoma .
  • Preclinical studies have shown that this compound effectively inhibits tumor development in various animal models, including those induced by benzo[a]pyrene and other carcinogens .

Treatment of Schistosomiasis

Originally developed as an antischistosomal agent, this compound has been utilized to treat schistosomiasis, a parasitic disease caused by trematode worms.

Clinical Findings:

  • This compound was found to be effective with minimal toxicity in human trials, making it a viable option for treating schistosomiasis . The drug's safety profile supports its use in endemic regions where schistosomiasis is prevalent.

Neuropathy and Metabolic Disorders

Recent studies have indicated that this compound may have therapeutic potential beyond cancer prevention.

Diabetic Peripheral Neuropathy:

  • Research suggests that this compound can mitigate oxidative stress associated with diabetic peripheral neuropathy (DPN). In vitro studies demonstrated improved cell viability and reduced apoptosis in RSC96 cells exposed to high glucose levels when treated with this compound .

Non-Alcoholic Fatty Liver Disease:

  • This compound has also been investigated for its effects on non-alcoholic fatty liver disease (NAFLD). A study indicated that this compound inhibits liver fat accumulation by modulating liver X receptor alpha activity, showcasing its potential as a treatment for metabolic liver diseases .

Anti-Angiogenic Properties

This compound exhibits significant anti-angiogenic effects, which are crucial for inhibiting tumor growth and metastasis.

Research Insights:

  • Studies have shown that this compound reduces microvessel formation in vitro and inhibits tumor growth in vivo by affecting neovascularization processes . This property positions this compound as a candidate for combination therapies aimed at advanced cancers.

Summary Table of Applications

ApplicationMechanism/EffectKey Findings/Studies
Cancer ChemopreventionInduction of Phase II detoxification enzymesReduced aflatoxin-DNA adducts; tumor inhibition
Treatment of SchistosomiasisAntischistosomal activity with low toxicityEffective in endemic populations
Diabetic Peripheral NeuropathyReduction of oxidative stress; improved cell viabilityEnhanced RSC96 cell survival under high glucose
Non-Alcoholic Fatty Liver DiseaseInhibition of liver fat accumulationModulation of liver X receptor alpha
Anti-Angiogenic PropertiesInhibition of neovascularizationReduced tumor growth and microvessel formation

Mechanism of Action

Nrf2 Activation:: Oltipraz acts as a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) . By inducing detoxification enzymes, it enhances cellular defense against oxidative stress and toxic compounds. Additionally, this compound stabilizes Nrf2, leading to increased expression of antioxidant genes and protection against drug-induced liver injury .

Comparison with Similar Compounds

Oltipraz belongs to the 1,2-dithiole-3-thione class, which shares structural and functional similarities with naturally occurring organosulfur compounds (e.g., isothiocyanates, sulforaphane) and synthetic analogs. Below is a comparative analysis:

Table 1: Key Features of this compound and Related Chemopreventive Agents

Compound Class Mechanism of Action Efficacy in Models Clinical Evidence Side Effects
This compound 1,2-dithiole-3-thione Dual modulation: Inhibits CYP1A2/CYP3A4 (phase I); induces GSTs, NQO1, UGTs (phase II) via Nrf2 activation . - 72–99% reduction in AFB1-induced hepatic tumors .
- 80–93% suppression of AOM-induced colon tumors .
Phase II trial: Reduced AFB1 biomarkers . Photosensitivity, extremity pain, GI disturbances .
Sulforaphane Isothiocyanate Activates Nrf2, inducing GSTs, NQO1, and HO-1 . - Reduces oxidative stress in neuropathic pain models .
- Inhibits breast cancer cell proliferation.
Limited clinical data for cancer prevention. Mild GI effects, no severe toxicity.
1,2-Dithiole-3-thiones (DTTs) Synthetic analogs Varied Nrf2 activation; some analogs induce GSTs without CYP inhibition . - Unsubstituted DTTs inhibit AFB1-DNA adducts by 40–80% . None reported. Structure-dependent; fewer side effects.
Isothiocyanates (e.g., PEITC) Cruciferous derivatives Induce phase II enzymes via Nrf2; no significant phase I inhibition . - Block AFB1-induced hepatocarcinogenesis in rats. Observational studies link dietary intake to reduced cancer risk. Safe at dietary levels.

Key Differentiators of this compound

Dual Modulation of Xenobiotic Metabolism: Unlike sulforaphane or isothiocyanates, this compound uniquely suppresses phase I enzymes (reducing carcinogen activation) while robustly inducing phase II detoxification . This dual mechanism is critical in high-risk populations exposed to procarcinogens like AFB1.

Broad-Spectrum Enzyme Induction : this compound induces multiple GST subunits (Ya, Yb, Yp, Yc) and NQO1, achieving 2–6-fold increases in enzyme activity . In contrast, sulforaphane primarily upregulates GSTA1 and NQO1 .

Clinical Translation : this compound is one of the few chemopreventive agents tested in randomized trials. In Qidong, 500 mg weekly reduced AFB1-DNA adducts by 51% , while sulforaphane lacks comparable human data.

Dose-Dependent Toxicity : this compound exhibits an inverse dose-response in enzyme induction; low doses (125 mg/day) enhance GST activity, whereas high doses (500 mg/week) may cause neuropathy . Natural analogs lack this complexity.

Structural and Functional Insights

  • 1,2-Dithiole-3-thione Core : The sulfur-rich structure of this compound enables thiol reactivity, modifying Keap1 cysteine residues (Cys273, Cys288) to activate Nrf2 . Substitutions at the 4- and 5-positions (methyl and pyrazinyl groups) enhance metabolic stability compared to unsubstituted DTTs .
  • Metabolite Activity : this compound’s metabolite, 7-methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine, retains antiviral activity against HIV-1, a feature absent in other chemopreventive agents .

Limitations and Challenges

  • Side Effects : Photosensitivity and neuropathy limit this compound’s utility, necessitating intermittent dosing (e.g., 500 mg/week) to balance efficacy and safety .
  • Species Variability : Rodent models show near-complete tumor suppression, but human trials achieved partial biomarker reduction, highlighting interspecies metabolic differences .

Biological Activity

Oltipraz, a synthetic dithiolethione, has garnered attention for its diverse biological activities, particularly in cancer chemoprevention and metabolic regulation. This article explores the compound's mechanisms of action, efficacy in various disease models, and its potential therapeutic applications.

1. Nrf2 Activation:
this compound is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in cellular defense against oxidative stress. By binding to antioxidant response elements (AREs), Nrf2 induces the expression of phase I and II drug-metabolizing enzymes, including cytochrome P450 (CYP) and NAD(P)H:quinone oxidoreductase 1 (NQO1) . This activation enhances the cellular antioxidant capacity and contributes to the chemopreventive effects of this compound.

2. Induction of Glutathione S-Transferases (GSTs):
Studies have demonstrated that this compound significantly increases the activity of GSTs, which are vital for detoxifying harmful compounds. For instance, in clinical trials, single doses of this compound resulted in increased GST levels in lymphocytes and colonic mucosa . This effect is particularly relevant for its potential use in preventing colon cancer.

3. Inhibition of Lipogenesis:
Recent research indicates that this compound disrupts liver X receptor alpha (LXR-α)-dependent lipogenesis, suggesting its role as an anti-steatotic agent. In a phase II study involving patients with non-alcoholic fatty liver disease (NAFLD), this compound treatment led to significant reductions in liver fat content . The compound appears to inhibit lipogenic gene expression and promote fatty acid oxidation through activation of AMP-activated protein kinase (AMPK) .

Efficacy in Disease Models

1. Cancer Prevention:
this compound has been extensively studied for its chemopreventive properties against various cancers. In rodent models, it has been shown to reduce tumor incidence and multiplicity in colon and liver cancers . The compound's ability to induce GSTs is believed to play a significant role in its protective effects against carcinogen-induced tumorigenesis.

2. Liver Disorders:
In addition to its anti-cancer properties, this compound has demonstrated efficacy in managing liver conditions such as NAFLD. A multicenter, double-blind study revealed that treatment with this compound significantly reduced liver fat content compared to placebo, with a notable dose-dependent effect . Furthermore, it was found to ameliorate oxidative stress and inflammation associated with steatohepatitis by enhancing mitochondrial function .

Study on NAFLD

A randomized controlled trial assessed the impact of this compound on patients with NAFLD over 24 weeks. Participants received either placebo or this compound at doses of 30 mg or 60 mg twice daily. The results showed:

  • High-Dose Group: A reduction in liver fat content by 13.9% ± 10.7% (P < 0.01).
  • Low-Dose Group: A reduction by 7.7% ± 7.0% (P = 0.13).
  • Placebo Group: A change of -3.2% ± 11.1% .

These findings underscore this compound's potential as a therapeutic agent for hepatic steatosis.

Chemoprevention Trials

In trials involving high-risk populations for colorectal cancer, doses ranging from 125 mg to 1,000 mg were administered. Results indicated increases in GST activity following treatment; however, no significant changes were observed in rectal mucosal tissue after multiple doses . This suggests variability in response based on dosage and tissue type.

Summary of Research Findings

Study Focus Findings
Nrf2 ActivationInduces phase I/II enzymes; enhances antioxidant defenses .
GST InductionSignificant increases observed in lymphocytes; potential for cancer prevention .
Anti-Steatotic EffectsReduces liver fat content; inhibits lipogenesis via LXR-α inhibition .
Clinical TrialsDemonstrated safety; mild gastrointestinal side effects; effective in reducing liver fat .

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Oltipraz's activation of the Nrf2 pathway, and how can researchers experimentally validate this activity?

this compound activates Nrf2 by disrupting the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and bind antioxidant response elements (ARE) to upregulate detoxification genes like glutathione-S-transferase (GST) and NAD(P)H quinone oxidoreductase 1 (NQO1). Methodologies include:

  • qRT-PCR to quantify Nrf2 target gene expression (e.g., HO-1, NQO1) in cell lines (e.g., HT29 colon cancer cells, PC12 neuronal cells) .
  • Luciferase reporter assays using ARE-driven constructs to measure transcriptional activity .
  • Immunoblotting to track Nrf2 nuclear accumulation and downstream protein expression .

Q. How does this compound induce phase II detoxification enzymes, and what biomarkers are used to assess this in preclinical models?

this compound enhances phase II enzymes (e.g., GST, UDP-glucuronosyltransferases) via Nrf2-dependent and -independent pathways. Key biomarkers include:

  • Urinary aflatoxin-mercapturic acid in human trials, reflecting enhanced aflatoxin B1 detoxification .
  • Hepatic GST activity in rodent models, measured via spectrophotometric assays .
  • Biliary excretion of aflatoxin-glutathione conjugates in rats, quantified using HPLC .

Q. What in vitro models are most suitable for studying this compound's chemopreventive effects?

  • Colon cancer cells (HT29, DLD-1) : Used to assess proteasome activity and HIF-1α inhibition via immunoblotting and qRT-PCR .
  • Neuronal cells (PC12) : Employed to study mitochondrial protection (JC-1 staining for ΔΨm) and oxidative DNA damage (8-OHdG quantification) .
  • Primary hepatocytes : Ideal for evaluating aflatoxin B1 metabolism and CYP450 modulation .

Advanced Research Questions

Q. How should researchers address contradictory clinical trial outcomes of this compound in chemoprevention?

Phase II trials showed this compound reduced aflatoxin M1 in Chinese cohorts but failed to lower polyaromatic hydrocarbon DNA adducts in smokers. Key considerations:

  • Dosing regimens : Intermittent high doses (500 mg/week) inhibit phase I enzymes, while sustained low doses (125 mg/day) enhance phase II activity .
  • Biomarker selection : Prioritize carcinogen-specific adducts (e.g., aflatoxin-N7-guanine) over general oxidative stress markers .
  • Population stratification : Genetic polymorphisms in Nrf2 or CYP1A1 may influence efficacy .

Q. What experimental designs differentiate this compound's bifunctional induction of phase I and II enzymes?

  • XRE vs. ARE reporter assays : Use xenobiotic response element (XRE)-driven constructs (e.g., CYP1A1) and ARE-driven constructs (e.g., GSTA5) to dissect AhR- vs. Nrf2-mediated effects .
  • Knockout models : Compare wild-type and Nrf2/AhR knockout mice to isolate pathway contributions .
  • Enzyme activity profiling : Measure CYP1A1 (phase I) and GST (phase II) activities in liver microsomes .

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) relationships be optimized for this compound in preclinical studies?

  • Dose escalation studies : In rats, single oral doses (30 mg/kg) achieve peak plasma concentrations with a half-life of 4–5 hours .
  • Tissue distribution analysis : Use radiolabeled this compound to quantify accumulation in target organs (e.g., liver, colon) .
  • High-fat diet interactions : Monitor bioavailability changes due to enhanced lipophilic absorption .

Q. What methodologies identify this compound's multitarget effects beyond Nrf2 activation?

  • Kinase profiling : Assess inhibition of HIF-1α stabilization via immunoprecipitation and ubiquitination assays .
  • Protein tyrosine phosphatase (PTP) inactivation : Use in vitro phosphatase activity assays (e.g., pNPP hydrolysis) and mass spectrometry to detect disulfide bond formation in PTP1B .
  • Transcriptomics : RNA-seq of this compound-treated cells to uncover off-target pathways (e.g., AMPK activation in adipocytes) .

Q. How can mitochondrial protection by this compound be quantified in neurodegenerative models?

  • Mitochondrial DNA damage : TaqMan qPCR to measure mtDNA copy number and deletions in D-galactose-treated PC12 cells .
  • ROS quantification : DCFH-DA staining coupled with flow cytometry .
  • Caspase-3 activation : Western blotting to assess apoptosis suppression .

Q. What strategies enhance this compound's synergistic potential with other therapeutics?

  • Antiviral combinations : Co-administer with 3'-azido-3'-deoxythymidine (AZT) to potentiate HIV-1 inhibition via reverse transcriptase blockade .
  • Isobologram analysis : Determine additive/synergistic effects in cancer models using Chou-Talalay methods .

Q. How do researchers reconcile discrepancies between rodent models and human trials?

  • PK/PD modeling : Adjust dosing intervals to match human Nrf2 activation kinetics .
  • Organoid models : Use patient-derived liver organoids to validate aflatoxin detoxification mechanisms .
  • Multi-omics integration : Combine metabolomics (urinary aflatoxin metabolites) and proteomics (serum GST levels) to bridge preclinical and clinical data .

Properties

IUPAC Name

4-methyl-5-pyrazin-2-yldithiole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S3/c1-5-7(12-13-8(5)11)6-4-9-2-3-10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CKNAQFVBEHDJQV-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(SSC1=S)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6N2S3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7021079
Record name Oltipraz
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Molecular Weight

226.3 g/mol
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CAS No.

64224-21-1
Record name Oltipraz
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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